Cas no 57984-85-7 (1,3-Benzodioxole-2-carboxylic acid, methyl ester)
1,3-Benzodioxole-2-carboxylic acid, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-2-carboxylic acid, methyl ester
- methyl 1,3-benzodioxole-2-carboxylate
- methyl benzo[d][1,3]dioxole-2-carboxylate
- Methyl 1,3-benzodioxole-2-carboxylate #
- benzo[1,3]dioxole-2-carboxylic acid methyl ester
- AKOS004123239
- LS-11398
- 1,3-Benzodioxole-2-carboxylic acid methyl ester
- DA-30294
- DTXSID40342037
- MFCD09034160
- SCHEMBL440743
- Benzodioxole-2-carboxylic acid methyl ester
- ALBB-031496
- 57984-85-7
- METHYL 2H-1,3-BENZODIOXOLE-2-CARBOXYLATE
-
- MDL: MFCD09034160
- Inchi: 1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3
- InChI Key: YXXQQTKETXOUEX-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OC1C(=O)OC
Computed Properties
- Exact Mass: 180.04200
- Monoisotopic Mass: 180.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76000
- LogP: 0.95690
1,3-Benzodioxole-2-carboxylic acid, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529392-500 mg |
Methyl 1,3-benzodioxole-2-carboxylate; . |
57984-85-7 | 500MG |
€195.40 | 2023-02-16 | ||
| abcr | AB529392-1 g |
Methyl 1,3-benzodioxole-2-carboxylate; . |
57984-85-7 | 1g |
€239.00 | 2023-04-17 | ||
| eNovation Chemicals LLC | Y1219600-5g |
1,3-Benzodioxole-2-carboxylic acid methyl ester |
57984-85-7 | 95% | 5g |
$995 | 2024-07-28 | |
| abcr | AB529392-500mg |
Methyl 1,3-benzodioxole-2-carboxylate; . |
57984-85-7 | 500mg |
€205.00 | 2025-04-17 | ||
| abcr | AB529392-1g |
Methyl 1,3-benzodioxole-2-carboxylate; . |
57984-85-7 | 1g |
€237.00 | 2025-04-17 | ||
| A2B Chem LLC | AV09074-500mg |
1,3-Benzodioxole-2-carboxylic acid methyl ester |
57984-85-7 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AV09074-1g |
1,3-Benzodioxole-2-carboxylic acid methyl ester |
57984-85-7 | >95% | 1g |
$439.00 | 2024-04-19 | |
| A2B Chem LLC | AV09074-5g |
1,3-Benzodioxole-2-carboxylic acid methyl ester |
57984-85-7 | 95% | 5g |
$787.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738526-1g |
Methyl benzo[d][1,3]dioxole-2-carboxylate |
57984-85-7 | 98% | 1g |
¥2565.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738526-5g |
Methyl benzo[d][1,3]dioxole-2-carboxylate |
57984-85-7 | 98% | 5g |
¥6364.00 | 2024-05-08 |
1,3-Benzodioxole-2-carboxylic acid, methyl ester Suppliers
1,3-Benzodioxole-2-carboxylic acid, methyl ester Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1,3-Benzodioxole-2-carboxylic acid, methyl ester
Comprehensive Analysis of 1,3-Benzodioxole-2-carboxylic acid, methyl ester (CAS No. 57984-85-7): Properties, Applications, and Industry Trends
The chemical compound 1,3-Benzodioxole-2-carboxylic acid, methyl ester (CAS No. 57984-85-7) is a specialized organic ester with a benzodioxole backbone, widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and fragrance industries. Its molecular structure combines a methyl ester group with a 1,3-benzodioxole ring, offering unique reactivity and functional properties. This article delves into its physicochemical characteristics, synthesis methods, and emerging trends aligned with green chemistry and sustainable synthesis—topics highly searched in modern scientific queries.
With the rising demand for bioactive intermediates, 57984-85-7 has gained attention due to its role as a precursor in synthesizing flavor enhancers and pharmaceutical scaffolds. Researchers frequently explore its structure-activity relationship (SAR) to design novel compounds, particularly in central nervous system (CNS) drug development. The compound’s lipophilicity and ester hydrolysis kinetics are critical parameters for formulation scientists, making it a subject of interest in drug delivery optimization studies.
From an industrial perspective, methyl 1,3-benzodioxole-2-carboxylate (an alternative name) is valued for its stability under mild conditions, enabling scalable production. Recent patents highlight its utility in catalyzed cross-coupling reactions, a hotspot in organic synthesis research. Environmental concerns have also spurred investigations into biodegradable derivatives of this ester, aligning with circular economy principles—a trending topic in ACS Sustainable Chemistry forums.
Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify the purity of CAS 57984-85-7, ensuring compliance with Good Manufacturing Practices (GMP). Regulatory databases like REACH and FDA list this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols remain essential. Its low ecotoxicity profile further supports its adoption in eco-friendly formulations.
In the fragrance sector, 1,3-Benzodioxole-2-carboxylic acid, methyl ester contributes to synthetic musk analogs, addressing the demand for vegan-friendly perfumery ingredients. Consumer searches for phthalate-free scents have amplified its relevance. Meanwhile, agrochemical studies leverage its heterocyclic reactivity to develop next-generation pesticides with reduced environmental persistence.
Future research directions may explore enzymatic esterification routes for 57984-85-7, capitalizing on biocatalysis trends. As AI-driven molecular design gains traction, this compound’s QSAR models could accelerate discoveries in medicinal chemistry. Collaborative efforts between academia and industry continue to unlock its potential, reinforcing its status as a high-value fine chemical.
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